D-Mannose-13C-5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

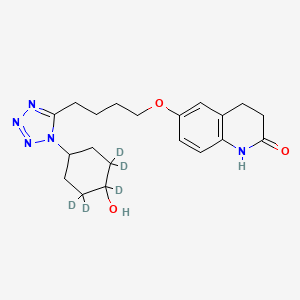

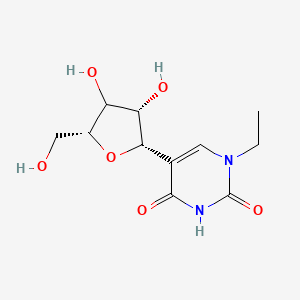

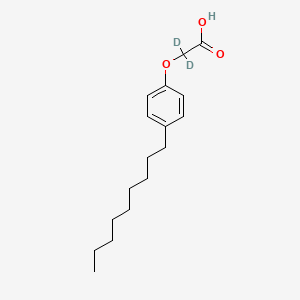

D-Manosa-13C-5 es un análogo marcado de la D-Manosa, un monosacárido que se encuentra naturalmente. El compuesto está marcado con el isótopo estable carbono-13 en la quinta posición del carbono, lo que lo hace útil en diversas aplicaciones de investigación científica. La D-Manosa en sí es un azúcar simple que desempeña un papel crucial en el metabolismo humano, particularmente en la glicosilación de proteínas específicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de D-Manosa-13C-5 generalmente implica la incorporación de carbono-13 en la molécula de D-Manosa. Esto se puede lograr mediante varios métodos de síntesis química, incluido el uso de precursores marcados isotópicamente. Un método común implica el uso de D-glucosa como material de partida, que luego se convierte en D-Manosa a través de una serie de reacciones químicas, incluida la isomerización y la epimerización .

Métodos de producción industrial

La producción industrial de D-Manosa-13C-5 a menudo se basa en métodos enzimáticos debido a su eficiencia y especificidad. Las enzimas como la D-manosa isomerasa y la celobiosa 2-epimerasa se utilizan para catalizar la conversión de D-glucosa a D-Manosa. Estos procesos enzimáticos generalmente se llevan a cabo en condiciones controladas para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

D-Manosa-13C-5 experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar el compuesto para aplicaciones de investigación específicas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el ácido nítrico y el permanganato de potasio. Estas reacciones generalmente se llevan a cabo en condiciones ácidas.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan para reducir la D-Manosa-13C-5. Estas reacciones generalmente se realizan en condiciones básicas.

Sustitución: Las reacciones de sustitución a menudo implican el uso de agentes halogenantes como el cloruro de tionilo o el tribromuro de fósforo.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de D-Manosa-13C-5, como el D-Manitol y la D-Manosa-6-fosfato. Estos derivados son útiles en diferentes aplicaciones bioquímicas e industriales .

Aplicaciones Científicas De Investigación

D-Manosa-13C-5 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como trazador en estudios metabólicos para comprender el metabolismo de los carbohidratos y los procesos de glicosilación.

Biología: Se emplea en estudios de señalización celular y glicosilación de proteínas.

Medicina: Se investiga su potencial para tratar infecciones del tracto urinario y otros trastornos metabólicos.

Industria: Se utiliza en la producción de productos farmacéuticos y como precursor para la síntesis de otros compuestos bioactivos

Mecanismo De Acción

El mecanismo de acción de D-Manosa-13C-5 implica su papel como monosacárido en los procesos de glicosilación. Es absorbido pero no metabolizado por el cuerpo humano, lo que le permite inhibir la adhesión bacteriana al urotel. Este efecto antiadhesivo es particularmente útil para prevenir las infecciones del tracto urinario causadas por Escherichia coli uropatógena .

Comparación Con Compuestos Similares

Compuestos similares

D-Glucosa-13C: Otro azúcar marcado isotópicamente utilizado en estudios metabólicos.

D-Galactosa-13C: Se utiliza en estudios sobre el metabolismo de la galactosa y los trastornos relacionados.

D-Fructosa-13C: Se emplea en la investigación sobre el metabolismo de la fructosa y sus efectos sobre la salud .

Singularidad

D-Manosa-13C-5 es única debido a su marcado específico en la quinta posición del carbono, lo que la hace particularmente útil para estudiar la glicosilación de proteínas y el metabolismo de la manosa. Sus propiedades antiadhesivas también la hacen valiosa en la investigación médica para prevenir infecciones bacterianas .

Propiedades

Fórmula molecular |

C6H12O6 |

|---|---|

Peso molecular |

181.15 g/mol |

Nombre IUPAC |

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(613C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i2+1 |

Clave InChI |

GZCGUPFRVQAUEE-LEUDCTHMSA-N |

SMILES isomérico |

[13CH2]([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O |

SMILES canónico |

C(C(C(C(C(C=O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol](/img/structure/B12402917.png)

![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)